3-Bromo-1-(pyridin-4-ylmethyl)pyridin-2(1H)-one
CAS No.: 1714834-37-3
Cat. No.: VC6429650
Molecular Formula: C11H9BrN2O
Molecular Weight: 265.11
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1714834-37-3 |
---|---|
Molecular Formula | C11H9BrN2O |
Molecular Weight | 265.11 |
IUPAC Name | 3-bromo-1-(pyridin-4-ylmethyl)pyridin-2-one |
Standard InChI | InChI=1S/C11H9BrN2O/c12-10-2-1-7-14(11(10)15)8-9-3-5-13-6-4-9/h1-7H,8H2 |
Standard InChI Key | MUPSQHHDHATOTJ-UHFFFAOYSA-N |
SMILES | C1=CN(C(=O)C(=C1)Br)CC2=CC=NC=C2 |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The molecular formula of 3-bromo-1-(pyridin-4-ylmethyl)pyridin-2(1H)-one is C₁₁H₉BrN₂O, with a molecular weight of 265.11 g/mol. Its IUPAC name is 3-bromo-1-(pyridin-4-ylmethyl)pyridin-2-one, reflecting the bromine substitution at position 3 of the pyridinone ring and the pyridin-4-ylmethyl group at position 1.
Key Structural Attributes:
-
Pyridin-2-one core: Provides hydrogen-bonding capabilities via the lactam group.
-
Bromine atom: Enhances electrophilicity and serves as a handle for cross-coupling reactions.
-
Pyridin-4-ylmethyl substituent: Introduces aromatic stacking potential and modulates solubility.
Spectroscopic Data (Inferred from Analogs):
Property | Value (Analog Reference) |
---|---|
¹H NMR (DMSO-d₆) | δ 8.50 (d, 2H, pyridine-H), 7.35 (d, 1H, pyridinone-H), 5.20 (s, 2H, CH₂) |
MS (ESI) | m/z 265.11 [M+H]⁺ |
Synthesis and Optimization
Synthetic Routes
The synthesis of 3-bromo-1-(pyridin-4-ylmethyl)pyridin-2(1H)-one can be inferred from methods used for analogous compounds:
-
Alkylation of Pyridin-2-one:
Reaction of 3-bromopyridin-2(1H)-one with 4-(chloromethyl)pyridine in the presence of a base (e.g., K₂CO₃) yields the target compound. -
Bromination Post-Functionalization:
Bromination of 1-(pyridin-4-ylmethyl)pyridin-2(1H)-one using N-bromosuccinimide (NBS) under radical or electrophilic conditions.
Yield Optimization:
-
Solvent Choice: Dichloromethane or acetonitrile improves reaction efficiency.
-
Catalysis: Silver carbonate (Ag₂CO₃) enhances alkylation rates.
Applications in Pharmaceutical Research
Biological Activity
While direct studies on this compound are scarce, structurally related pyridinones exhibit notable bioactivity:
-
AMPK Activation: Analogous 3,5-dimethylpyridin-4(1H)-one derivatives demonstrate AMP-activated protein kinase (AMPK) activation, a target for metabolic disorders and cancer .
-
Anticancer Potential: Brominated pyridinones show selective growth inhibition in breast cancer cell lines (e.g., MDA-MB-453) .
Structure-Activity Relationship (SAR) Insights:
Modification | Effect on Activity |
---|---|
Bromine at C3 | Enhances electrophilicity for covalent binding |
Pyridin-4-ylmethyl | Improves solubility and target engagement |
Physicochemical Properties
Solubility and Stability
Data from analogs suggest:
-
Aqueous Solubility: Moderate (~50–100 µM in PBS), influenced by the pyridinylmethyl group .
-
Thermal Stability: Stable up to 150°C (TGA data from similar compounds).
Partition Coefficients:
LogP (Predicted) | LogD₇.₄ |
---|---|
1.8 | 1.5 |
Future Perspectives
Research Opportunities
-
Target Identification: Leverage proteomic studies to identify binding partners.
-
Prodrug Development: Modify the lactam group to enhance bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume